Here are some specific examples of how DCHB is utilized in scientific research:
Dicyclohexylborane is an organoboron compound characterized by the formula C12H23B. It appears as a stable white solid and is synthesized primarily through the hydroboration of cyclohexene using borane in tetrahydrofuran or dimethyl sulfide solvents. Its structure consists of two cyclohexyl groups bonded to a boron atom, which imparts unique reactivity and stability compared to other boranes .
Dicyclohexylborane is flammable and reacts readily with water. It can cause irritation upon contact with skin and eyes. Standard laboratory practices for handling flammable and air-sensitive chemicals should be followed when working with dicyclohexylborane [].
Dicyclohexylborane derivatives, such as dicyclohexyliodoborane (Chx2BI), find use in more specific organic transformations like enolboration and stereoselective aldol additions [].
While specific biological activity data on dicyclohexylborane is limited, organoboron compounds generally exhibit low toxicity and have been explored for potential pharmaceutical applications. Their ability to form stable complexes with biological molecules may offer avenues for drug development and targeted therapies.
Dicyclohexylborane can be synthesized through the following methods:
Dicyclohexylborane has several applications in organic chemistry:
Interaction studies involving dicyclohexylborane primarily focus on its reactivity with other organic substrates. For example, its interactions with carbonyl compounds lead to the formation of new carbon-boron bonds, which are pivotal in synthesizing various organic molecules. Additionally, studies have shown that it can form stable complexes with phosphines and other nucleophiles .
Dicyclohexylborane shares similarities with other organoboron compounds but exhibits unique characteristics that set it apart. Below are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Tri-n-butylborane | C12H27B | More sterically hindered; less stable than dicyclohexylborane. |
Disiamylborane | C12H26B | Exhibits higher reactivity towards alkenes; less thermally stable. |
9-Borabicyclononane | C9H15B | Used for selective hydroboration; more reactive than dicyclohexylborane. |
Dicyclohexylborane's improved thermal stability compared to disiamylborane makes it preferable for certain synthetic applications. Its steric bulk allows for selective hydroboration reactions, particularly advantageous when dealing with hindered alkenes .
The discovery of hydroboration by Herbert C. Brown in the 1950s revolutionized organic synthesis by introducing a method to add boron-hydrogen bonds across unsaturated substrates. Brown’s work demonstrated that alkenes react with boranes (e.g., BH₃) to form organoboranes, which could subsequently be oxidized to alcohols with anti-Markovnikov regioselectivity. This breakthrough earned Brown the 1979 Nobel Prize in Chemistry and laid the groundwork for derivatives like dicyclohexylborane.
Key to Chx₂BH’s later development was Brown’s exploration of sterically hindered boranes. While early hydroboration used BH₃, its dimeric nature (B₂H₆) and reactivity limited utility. Brown’s group developed dialkylboranes such as disiamylborane (Sia₂BH) to enhance selectivity, but their thermal instability necessitated alternatives. Dicyclohexylborane emerged as a solution, offering improved stability while retaining desirable reactivity.
The synthesis of Chx₂BH traces its roots to Frankland’s 1859 trialkylborane synthesis using organozinc compounds. However, practical routes became feasible only after Schlesinger and Brown’s WWII-era advances in diborane (B₂H₆) production. Modern Chx₂BH synthesis typically involves hydroboration of cyclohexene with borane-dimethyl sulfide (BH₃·SMe₂) or borane-THF (BH₃·THF) at 0°C:
Synthetic Procedure
This method contrasts with earlier routes using organozinc reagents, offering higher yields and scalability. The choice of solvent (THF vs. dioxane) and borane source (BH₃·SMe₂ vs. BH₃·THF) influences purity and reaction kinetics.
Dicyclohexylborane’s steric bulk and electronic properties make it ideal for stereocontrolled reactions. Its dimeric structure ([Chx₂BH]₂) ensures stability while enabling selective interactions with substrates. Notable applications include:
Chx₂BH adds to terminal alkynes to yield cis-alkenylboranes, crucial for synthesizing trisubstituted olefins. For example, Kabalka et al. demonstrated that α,β-acetylenic ketones react with Chx₂BH to form functionalized olefins with >95% stereoselectivity. The mechanism involves syn-addition, where boron attaches to the less substituted carbon, guided by orbital alignment and steric effects.
In allylboration reactions, Chx₂BH facilitates the synthesis of quaternary carbon centers. A 2017 study showed its use in preparing 2-vinyl sphingosines, where Chx₂BH-mediated addition to (E)-2-tridecenal produced a single diastereomer. This selectivity arises from the borane’s ability to discriminate between competing transition states based on cyclohexyl group hindrance.
Chx₂BH participates in multi-step sequences, such as hydroboration-protodeboronation. For instance, alkynyl pinacolboronates treated with Chx₂BH and acetic acid yield cis-alkenylboronates, valuable precursors in Suzuki-Miyaura couplings.
Flammable;Corrosive